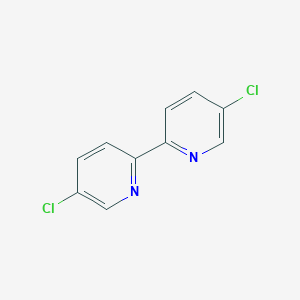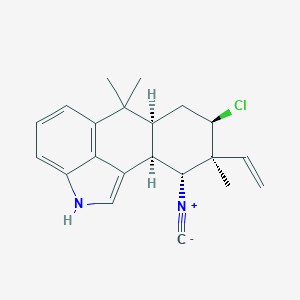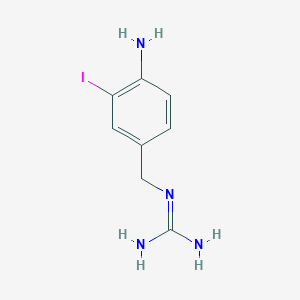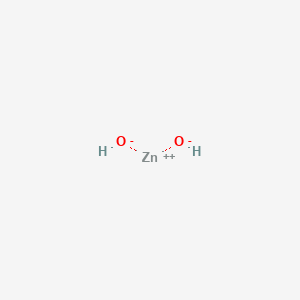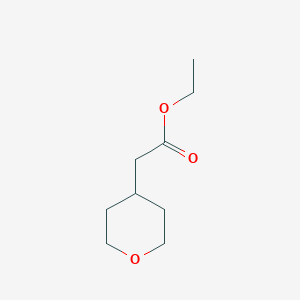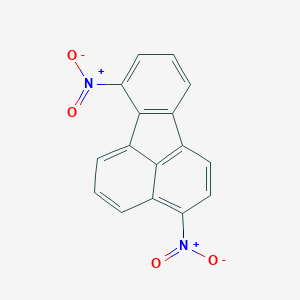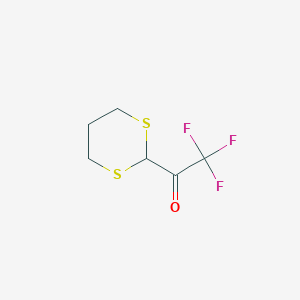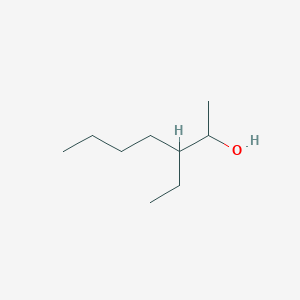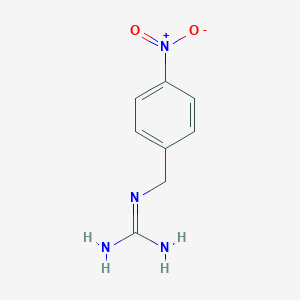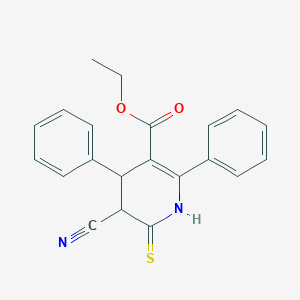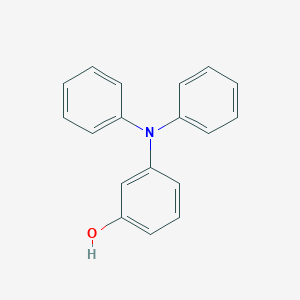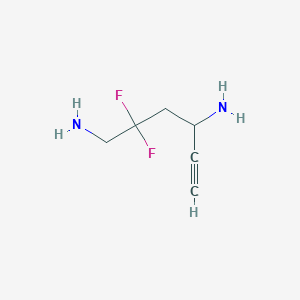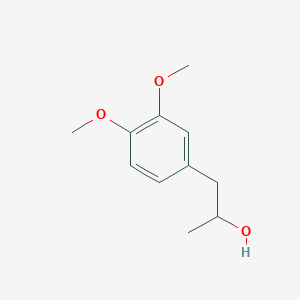
1-(3,4-Dimethoxyphenyl)propan-2-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-ol and related compounds involves multiple steps, including asymmetric synthesis and Claisen-Schmidt condensation reactions. For instance, (1R,2S)-2-(4′-allyl-2′,6′-dimethoxyphenoxyl)-1-(4″-hydroxy-3″,5″-dimethoxyphenyl)propan-1-ol was synthesized using asymmetric dihydroxylation as a key step (Ding et al., 2011). Another example involves the synthesis of 1-(3,4-dimethoxyphenyl)-3-(4-flurophenyl)-propan-1-one through Claisen-Schmidt condensation (Khamees et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-(3,4-Dimethoxyphenyl)propan-2-ol and its derivatives has been explored through various techniques, including X-ray diffraction, spectroscopic characterization, and density functional theory (DFT) studies. These studies provide insights into the three-dimensional structures, confirming configurations and intermolecular interactions, such as hydrogen bonding and π-π interactions (Khamees et al., 2018).
Chemical Reactions and Properties
1-(3,4-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, highlighting its reactivity and functional group transformations. The compound and its derivatives participate in reactions that include isomerization, Michael addition, and Wittig reactions, among others, showcasing a versatile chemistry suitable for generating a wide array of molecular structures and functionalities (Ramazani et al., 2008).
Physical Properties Analysis
The physical properties of 1-(3,4-Dimethoxyphenyl)propan-2-ol, such as melting points, boiling points, and solubility, are determined by its molecular structure. These properties are crucial for understanding its behavior in various environments and for its application in synthesis processes.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with different chemical reagents, and its role as a precursor in synthetic chemistry, define the compound's utility in broader chemical contexts. The presence of the dimethoxyphenyl group influences its electronic properties, which can be explored through NBO analysis, HOMO-LUMO studies, and reactivity descriptors (Mary et al., 2015).
Applications De Recherche Scientifique
Synthesis of Chiral Compounds : This chemical is used in the synthesis of chiral threo-(1R,2R)-glycerol and its inversion into erythro-(1R,2S)-isomers (Ding et al., 2011).
Pharmacological Effects : It exhibits pharmacological properties like prolonging latency times in conditioned avoidance response tests and acting as a central nervous system depressant in mice (Barfknecht, Miles, & Leseney, 1970).
Smooth Muscle Relaxant and Cognitive Function Improvement : The compound shows smooth muscle relaxant activity and improves cognitive functions in rats (Milusheva et al., 2022).
Preparation of Olefin Metathesis Catalysts : It is used in the preparation of catalysts for olefin metathesis (Jimenez et al., 2012).
Optical Purity in Scientific Research : The compound is close to optical purity, making it suitable for various scientific research applications (Clark‐Lewis & Ramsay, 1965).
Production of Xanthenol Derivatives : It reacts with acids to produce various xanthenol derivatives, which are potentially useful in research (Wada et al., 1999).
Cardioselectivity in Beta-Adrenoceptors : Derivatives of this compound show substantial cardioselectivity and higher affinity for beta 1-adrenoceptors in rat ventricular muscle (Rzeszotarski et al., 1979).
Environmental Pollution Reduction : It's used in studies on the oxidation of lignin model compounds by chlorine dioxide, addressing environmental pollution in elemental chlorine-free pulping (Nie et al., 2014).
Medical Applications : The stereoselective synthesis of its compounds has potential medical applications (Collier, Fisher, & Schulz, 1997).
Anti-Angiogenesis in Cancer Treatment : 1-(3,4-Dimethoxyphenyl)propan-2-ol shows potential as an anti-angiogenesis agent, which can help in treating human cancers (Khamees et al., 2018).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8,12H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDGWGMDAQESJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80936454 | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)propan-2-ol | |
CAS RN |
19578-92-8, 161121-02-4 | |
| Record name | 3,4-Dimethoxy-α-methylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19578-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propanol, l-(3,4-dimethoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019578928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dimethoxyphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80936454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



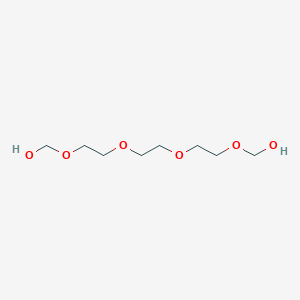
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
